molecular formula C37H38N4O2 B042820 Telmisartan Impurity B CAS No. 1026438-56-1

Telmisartan Impurity B

Cat. No.: B042820
CAS No.: 1026438-56-1
M. Wt: 570.7 g/mol
InChI Key: ZDOPWPNJFDIROE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Telmisartan Impurity B, also known as Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate, is an impurity of Telmisartan . Telmisartan is a specific antagonist of the angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in the regulation of blood pressure .

Mode of Action

Telmisartan, and by extension, this compound, binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptors, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, Telmisartan itself is known to have a long terminal half-life and a clearance of 0.15 L·kg-1·h-1 . These properties suggest that Telmisartan and its impurities may have prolonged effects in the body .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By inhibiting the action of angiotensin II, it causes vasodilation and decreases fluid volume . This can help manage conditions such as hypertension, diabetic nephropathy, and congestive heart failure .

Biochemical Analysis

Biochemical Properties

Telmisartan, the parent compound, is known to bind to the angiotensin II type 1 (AT1) receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .

Cellular Effects

Telmisartan, the parent compound, has been shown to have anti-inflammatory and antitumor effects . It has been suggested that the repression of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint may be implicated in the antitumor action of Telmisartan .

Molecular Mechanism

Telmisartan, the parent compound, is known to bind to the angiotensin II type 1 (AT1) receptors with high affinity, inhibiting the action of angiotensin II on vascular smooth muscle . This leads to a reduction in arterial blood pressure .

Temporal Effects in Laboratory Settings

Telmisartan, the parent compound, has been shown to have long-term effects on blood pressure and insulin resistance .

Dosage Effects in Animal Models

Telmisartan, the parent compound, has been shown to ameliorate hypertension and insulin resistance in rats with metabolic syndrome .

Metabolic Pathways

The metabolic pathways of Telmisartan Impurity B are not well-documented. Telmisartan, the parent compound, has been shown to interact with metabolic pathways. It is known to prevent adipogenesis and weight gain through activation of peroxisome proliferator-activated receptor (PPAR)-δ-dependent pathways in several tissues .

Transport and Distribution

Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Telmisartan, the parent compound, has been shown to affect the expression and localization of ZO-1 in endothelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate involves multiple stepsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its benzimidazole core is known to interact with DNA and proteins, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzimidazole moiety is a common pharmacophore in many drugs, and modifications to this structure can lead to new treatments for various diseases .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOPWPNJFDIROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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